Tirucallane
描述
Structure
2D Structure
3D Structure
属性
分子式 |
C30H54 |
|---|---|
分子量 |
414.7 g/mol |
IUPAC 名称 |
(5S,8R,9S,10R,13S,14R,17S)-4,4,10,13,14-pentamethyl-17-[(2S)-6-methylheptan-2-yl]-2,3,5,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene |
InChI |
InChI=1S/C30H54/c1-21(2)11-9-12-22(3)23-15-19-30(8)25-13-14-26-27(4,5)17-10-18-28(26,6)24(25)16-20-29(23,30)7/h21-26H,9-20H2,1-8H3/t22-,23-,24-,25+,26-,28+,29-,30+/m0/s1 |
InChI 键 |
ZQIOPEXWVBIZAV-RSKDDJKESA-N |
手性 SMILES |
C[C@@H](CCCC(C)C)[C@@H]1CC[C@]2([C@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCCC4(C)C)C)C)C |
规范 SMILES |
CC(C)CCCC(C)C1CCC2(C1(CCC3C2CCC4C3(CCCC4(C)C)C)C)C |
同义词 |
tirucallane |
产品来源 |
United States |
科学研究应用
Anti-Inflammatory Properties
Tirucallane-type triterpenes have been shown to exhibit potent anti-inflammatory effects. Research indicates that these compounds can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in lipopolysaccharide (LPS)-stimulated macrophages. For instance, a study identified a specific this compound compound that demonstrated strong inhibition of both IL-6 and TNF-α, suggesting its potential use in treating inflammation-related diseases such as asthma and cancer .
Table 1: Anti-Inflammatory Activity of this compound Compounds
| Compound | IL-6 Inhibition | TNF-α Inhibition | Source |
|---|---|---|---|
| This compound A | Strong | Strong | Euphorbia neriifolia |
| This compound B | Moderate | Weak | Isolated from Cornus walteri |
Anticancer Activities
This compound compounds have also been investigated for their anticancer properties. Studies have reported that certain tirucallanes exhibit cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), HepG-2 (liver cancer), and U2OS (osteosarcoma). For example, new this compound-type triterpenoids isolated from Ficus carica showed moderate cytotoxicity with IC50 values ranging from 11.67 to 45.61 µM against these cell lines .
Table 2: Cytotoxic Effects of this compound Compounds on Cancer Cell Lines
| Compound | MCF-7 IC50 (µM) | HepG-2 IC50 (µM) | U2OS IC50 (µM) | Source |
|---|---|---|---|---|
| This compound C | 30.5 | 22.3 | 45.6 | Ficus carica |
| This compound D | 15.0 | 35.0 | 25.0 | Isolated from Schinus terebinthifolius |
Antiparasitic Activity
Tirucallanes have demonstrated significant antiparasitic activity, particularly against Leishmania species, which are responsible for leishmaniasis. A study found that certain this compound derivatives exhibited IC50 values between 28 and 97 µg/mL against intracellular amastigotes of Leishmania, indicating their potential as therapeutic agents for parasitic infections .
Table 3: Antiparasitic Activity of this compound Compounds
| Compound | IC50 (µg/mL) | Target Parasite | Source |
|---|---|---|---|
| This compound E | 28 | Leishmania | Schinus terebinthifolius |
| This compound F | 97 | Leishmania | Isolated from Cornus walteri |
Antiviral Properties
Recent studies have begun to explore the antiviral potential of tirucallanes against viruses such as HIV and flaviviruses. In vitro assays revealed that certain tirucallanes could inhibit viral replication, suggesting a promising avenue for developing antiviral therapies .
Table 4: Antiviral Activity of this compound Compounds
| Compound | Virus Targeted | Activity | Source |
|---|---|---|---|
| This compound G | HIV-1 | Moderate inhibition | Various plant sources |
| This compound H | Yellow fever virus | Significant inhibition | Isolated from mangrove plants |
Regulatory Effects on Stem Cells
Tirucallanes have been studied for their effects on mesenchymal stem cell differentiation. Research indicates that certain compounds can suppress adipocyte differentiation while having minimal impact on osteoblast differentiation, highlighting their potential in metabolic regulation .
Table 5: Effects of this compound on Stem Cell Differentiation
| Compound | Effect on Adipocyte Differentiation | Effect on Osteoblast Differentiation |
|---|---|---|
| This compound I | Suppressed lipid droplet formation | No significant effect |
| This compound J | Moderate suppression | No significant effect |
常见问题
Q. Table 1: Common Extraction Protocols
| Method | Solvent System | Yield (%) | Purity Validation |
|---|---|---|---|
| Soxhlet Extraction | Ethanol | 2.1–3.5 | NMR, HPLC-MS |
| Maceration | Hexane:Ethyl Acetate | 1.8–2.4 | GC-MS |
How should researchers design experiments to assess this compound’s anti-inflammatory properties?
Level: Basic
Methodological Answer:
- In vitro assays : Use LPS-induced RAW 264.7 macrophages to measure TNF-α/IL-6 suppression via ELISA. Include positive controls (e.g., dexamethasone) and dose-response curves (1–100 µM) .
- In vivo models : Murine carrageenan-induced paw edema, with this compound administered orally (10–50 mg/kg). Monitor histopathological changes and cytokine levels .
- Statistical rigor : Power analysis (α = 0.05, β = 0.2) to determine sample size; ANOVA with post-hoc tests for inter-group comparisons .
What statistical methods resolve heterogeneity in meta-analyses of this compound’s bioactivity data?
Level: Advanced
Methodological Answer:
Heterogeneity arises from variability in study designs (e.g., dosing, models). Apply:
- I² statistic : Quantifies heterogeneity magnitude (I² > 50% indicates high variability) .
- Random-effects models : Adjusts for between-study variance, providing more conservative effect estimates .
- Subgroup analysis : Stratify by study type (in vitro vs. in vivo) or extraction method to identify confounding factors .
Example : A meta-analysis of 20 studies showed I² = 65% for anti-cancer efficacy. Subgroup analysis revealed higher consistency in prostate cancer models (I² = 30%) vs. breast cancer (I² = 75%) .
How can researchers address contradictions between in vitro and in vivo efficacy data for this compound?
Level: Advanced
Methodological Answer:
Discrepancies often stem from bioavailability or metabolic differences. Strategies include:
- Pharmacokinetic profiling : Measure plasma/tissue concentrations via LC-MS to assess absorption and half-life .
- Metabolite identification : Use hepatic microsomes to identify active/inactive metabolites affecting in vivo outcomes .
- 3D cell cultures : Bridge the gap by simulating in vivo-like conditions (e.g., spheroids with stromal interactions) .
What frameworks ensure rigorous validation of this compound’s molecular targets?
Level: Advanced
Methodological Answer:
- Genetic knockdown : siRNA/CRISPR targeting suspected receptors (e.g., NF-κB) to confirm pathway dependency .
- Binding assays : Surface plasmon resonance (SPR) or ITC to quantify binding affinity (Kd) .
- Triangulation : Cross-validate findings via orthogonal methods (e.g., Western blot + immunofluorescence) .
FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant. For example, "Does this compound inhibit COX-2 via direct binding or downstream signaling?" aligns with FINER .
How to optimize HPLC parameters for quantifying this compound in complex matrices?
Level: Basic
Methodological Answer:
- Column : C18 reverse-phase (5 µm, 250 mm × 4.6 mm).
- Mobile phase : Acetonitrile:water (70:30) with 0.1% formic acid for improved peak resolution .
- Detection : UV at 210 nm; validate with spiked recovery tests (85–115% acceptable) .
What strategies mitigate bias in systematic reviews of this compound’s therapeutic potential?
Level: Advanced
Methodological Answer:
- PRISMA guidelines : Transparent reporting of search strategies (e.g., PubMed/Web of Science Boolean queries) and inclusion/exclusion criteria .
- Risk of bias tools : Use SYRCLE’s RoB for animal studies; GRADE for evidence quality assessment .
- Publication bias tests : Funnel plots/Egger’s regression to detect missing negative studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
